molecular formula C9H13NO2Se B14901914 3,4-Dimethoxy-5-(methylselanyl)aniline

3,4-Dimethoxy-5-(methylselanyl)aniline

Cat. No.: B14901914
M. Wt: 246.18 g/mol
InChI Key: PJTCBRPTXGIPBP-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(methylselanyl)aniline is a substituted aniline derivative featuring methoxy groups at the 3- and 4-positions and a methylselanyl (-SeCH₃) group at the 5-position. The methoxy substituents are electron-donating via resonance, while the methylselanyl group introduces a unique combination of steric bulk and polarizability due to selenium’s larger atomic radius and lower electronegativity compared to oxygen or sulfur.

Properties

Molecular Formula

C9H13NO2Se

Molecular Weight

246.18 g/mol

IUPAC Name

3,4-dimethoxy-5-methylselanylaniline

InChI

InChI=1S/C9H13NO2Se/c1-11-7-4-6(10)5-8(13-3)9(7)12-2/h4-5H,10H2,1-3H3

InChI Key

PJTCBRPTXGIPBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)[Se]C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Dimethoxy-5-(methylselanyl)aniline typically involves the following steps:

Chemical Reactions Analysis

3,4-Dimethoxy-5-(methylselanyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dimethoxy-5-(methylselanyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its antioxidant and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(methylselanyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of substituted anilines are dictated by their functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Properties References
3,4-Dimethoxy-5-(methylselanyl)aniline 3-OCH₃, 4-OCH₃, 5-SeCH₃ ~263.2 g/mol* High electron density at aromatic ring; polarizable SeCH₃ enhances nucleophilicity.
3,4-Dichloro-5-methylaniline 3-Cl, 4-Cl, 5-CH₃ 176.04 g/mol Electron-withdrawing Cl groups reduce basicity; methyl group adds steric hindrance.
2,4-Dimethoxy-5-(trifluoromethyl)aniline 2-OCH₃, 4-OCH₃, 5-CF₃ ~235.2 g/mol* CF₃ is strongly electron-withdrawing, decreasing ring electron density.
4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline Thienodioxin fused ring 245.28 g/mol Extended conjugation enhances π-electron delocalization; planar structure.

*Calculated based on substituent contributions.

Key Observations :

  • Electron Density : The methoxy groups in this compound increase electron density at the aromatic ring, enhancing its reactivity toward electrophilic substitution compared to chlorine- or CF₃-substituted analogs .
  • Basicity : The methylselanyl group’s weak electron-donating nature (via hyperconjugation) may slightly elevate the compound’s basicity relative to CF₃-substituted anilines but lower it compared to purely methoxy-substituted derivatives .
Solubility and Physicochemical Behavior
  • This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to methoxy groups, but reduced water solubility compared to unsubstituted aniline owing to the hydrophobic SeCH₃ group .
  • 3,4-Dichloro-5-methylaniline : Low water solubility due to chlorine’s hydrophobicity; soluble in chlorinated solvents .
  • 2,4-Dimethoxy-5-(trifluoromethyl)aniline : Enhanced solubility in fluorinated solvents due to the CF₃ group .
Reactivity in Electrophilic Substitution
  • Methoxy-Dominated Derivatives : Methoxy groups direct electrophilic attack to the ortho/para positions. In this compound, the 5-position is already occupied by -SeCH₃, leaving the 2- and 6-positions as primary reactive sites .
  • Chloro-Substituted Analogs : Chlorine’s electron-withdrawing nature deactivates the ring, reducing reaction rates compared to methoxy derivatives .

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